molecular formula C6H10N4O2 B13297679 3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid

3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid

Cat. No.: B13297679
M. Wt: 170.17 g/mol
InChI Key: KLKBXEMKVRZNHY-UHFFFAOYSA-N
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Description

3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-1,2,3-triazole with a suitable amino acid precursor under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as protection and deprotection of functional groups to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The amino and triazole groups can participate in substitution reactions, where one or more atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, pH, and solvent systems.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the triazole ring.

Scientific Research Applications

3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Triazole: A basic triazole compound with similar structural features but lacking the amino acid side chain.

    3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: Compounds with a similar triazole core but different functional groups attached.

    Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with different substituents.

Uniqueness

3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid is unique due to its specific combination of a triazole ring and an amino acid side chain. This structure imparts distinct chemical and biological properties, making it valuable for a wide range of applications. Its ability to participate in diverse chemical reactions and interact with various molecular targets sets it apart from other similar compounds.

Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

3-amino-3-(3-methyltriazol-4-yl)propanoic acid

InChI

InChI=1S/C6H10N4O2/c1-10-5(3-8-9-10)4(7)2-6(11)12/h3-4H,2,7H2,1H3,(H,11,12)

InChI Key

KLKBXEMKVRZNHY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=N1)C(CC(=O)O)N

Origin of Product

United States

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